molecular formula C19H16BrNO4 B287960 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Numéro de catalogue B287960
Poids moléculaire: 402.2 g/mol
Clé InChI: WQJHCJRBEYRRKP-XVNBXDOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that is commonly known as BBr 2778. It is a highly potent and selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mécanisme D'action

BBr 2778 is a highly potent and selective inhibitor of the 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one subtype α7. The α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is involved in various physiological processes, including learning and memory, attention, and sensory processing. BBr 2778 binds to the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and physiological effects:
BBr 2778 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD. Additionally, BBr 2778 has been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using BBr 2778 in lab experiments is its high potency and selectivity for the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. This allows for precise and targeted inhibition of the receptor's activity. Additionally, BBr 2778 has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one of the limitations of using BBr 2778 is its complex synthesis process, which can make it difficult and expensive to obtain.

Orientations Futures

There are several future directions for the study of BBr 2778. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of BBr 2778's therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more selective and potent inhibitors of the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one could lead to the development of more effective treatments for neurological disorders.

Méthodes De Synthèse

The synthesis of BBr 2778 is a complex process that involves several steps. The first step is the synthesis of 2-bromo-5-(2-bromoethyl)benzoic acid, which is then converted to 2-(2-bromoethyl)-1,3-benzodioxole. The benzodioxole is then reacted with acryloyl chloride to form 3-(1,3-Benzodioxol-5-yl)acrylic acid. The final step involves the reaction of 3-(1,3-Benzodioxol-5-yl)acrylic acid with 7-(ethylamino)-2,4,6-cycloheptatrien-1-one in the presence of a brominating agent to yield BBr 2778.

Applications De Recherche Scientifique

BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD.

Propriétés

Nom du produit

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Formule moléculaire

C19H16BrNO4

Poids moléculaire

402.2 g/mol

Nom IUPAC

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-bromo-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H16BrNO4/c1-2-21-15-6-5-13(20)10-14(19(15)23)16(22)7-3-12-4-8-17-18(9-12)25-11-24-17/h3-10H,2,11H2,1H3,(H,21,23)/b7-3+

Clé InChI

WQJHCJRBEYRRKP-XVNBXDOJSA-N

SMILES isomérique

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

SMILES canonique

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.